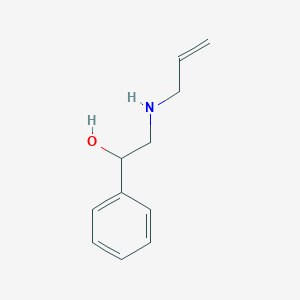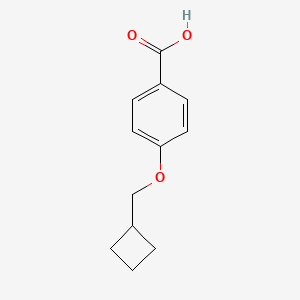
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is a chiral compound that features a pyrrolidine ring substituted with a fluoro and nitro group on the phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro and Nitro Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of fluorine and nitro substitutions on biological activity.
Industrial Applications: It may be used in the development of new materials or as a reagent in chemical processes.
作用机制
The mechanism of action of (R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and nitro groups can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
(3R)-1-(2-Chloro-4-nitrophenyl)pyrrolidin-3-ol: Similar structure with a chloro group instead of a fluoro group.
(3R)-1-(2-Fluoro-4-methylphenyl)pyrrolidin-3-ol: Similar structure with a methyl group instead of a nitro group.
Uniqueness
(R)-1-(2-Fluoro-4-nitrophenyl)pyrrolidin-3-ol is unique due to the combination of the fluoro and nitro groups, which can significantly impact its chemical reactivity and biological activity. The specific stereochemistry (3R) also plays a crucial role in its interactions with other molecules.
属性
CAS 编号 |
252337-14-7 |
|---|---|
分子式 |
C10H11FN2O3 |
分子量 |
226.20 g/mol |
IUPAC 名称 |
(3R)-1-(2-fluoro-4-nitrophenyl)pyrrolidin-3-ol |
InChI |
InChI=1S/C10H11FN2O3/c11-9-5-7(13(15)16)1-2-10(9)12-4-3-8(14)6-12/h1-2,5,8,14H,3-4,6H2/t8-/m1/s1 |
InChI 键 |
QENGWXHQBHRUCG-MRVPVSSYSA-N |
手性 SMILES |
C1CN(C[C@@H]1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
规范 SMILES |
C1CN(CC1O)C2=C(C=C(C=C2)[N+](=O)[O-])F |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

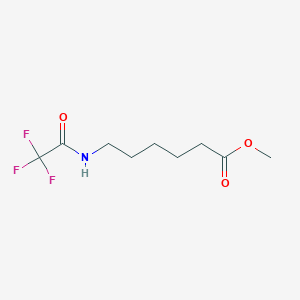
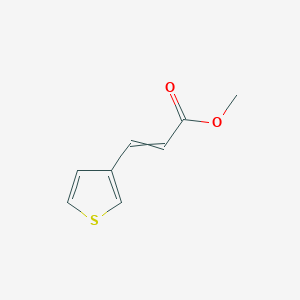
![3-[5-(Benzyloxy)-3-indolyl]propanoic Acid](/img/structure/B8766913.png)
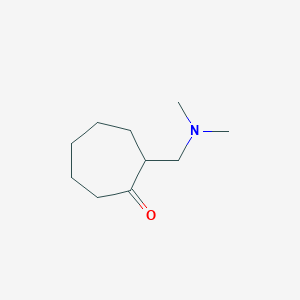
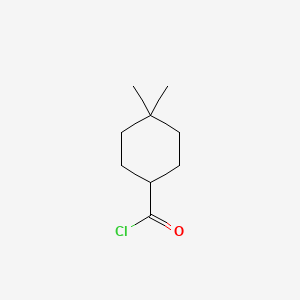
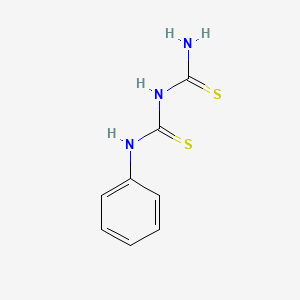
![5-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-amine](/img/structure/B8766926.png)
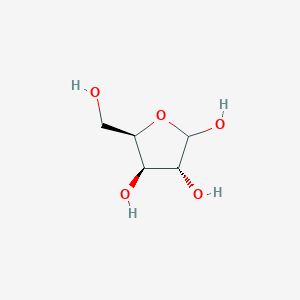
![7-Amino-2-phenylimidazo[1,2-A]pyridine-6-carbonitrile](/img/structure/B8766938.png)
![2-Iso-propylidenebicyclo[2.2.1]heptane](/img/structure/B8766941.png)
![(3aR,5S,6aR)-5-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B8766943.png)

